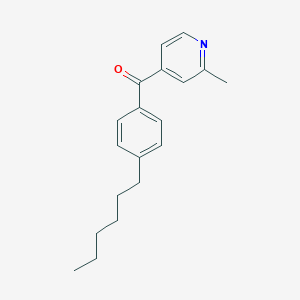

4-(4-Hexylbenzoyl)-2-methylpyridine

Description

Contextualization within the Landscape of Pyridine (B92270) and Acylpyridine Chemistry

The foundational structure of 4-(4-Hexylbenzoyl)-2-methylpyridine is the pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. Pyridine and its derivatives are cornerstones of heterocyclic chemistry due to their unique electronic properties and reactivity. The nitrogen atom imparts a dipole moment and makes the ring electron-deficient, influencing its interactions and chemical behavior. tandfonline.commdpi.com This has led to the widespread use of pyridine-based structures in various fields, from pharmaceuticals to materials science. google.com

The incorporation of an acyl group, such as the benzoyl group in the target molecule, defines it as an acylpyridine. Acylpyridines, and more specifically benzoylpyridines, represent a significant subclass of ketones with distinct characteristics. The linkage of an electron-deficient pyridine ring to an electron-rich benzene (B151609) ring through a carbonyl group creates a molecule with interesting photophysical properties. nih.govacs.org This structure allows for intramolecular charge transfer, making these compounds candidates for applications as photosensitizers and in photoredox catalysis. nih.gov

The synthesis of acylpyridines can be approached through several methods. Common strategies include the oxidation of precursor alcohols, such as phenyl(pyridin-2-yl)methanol (B192787) to yield 2-benzoylpyridine. google.com Other routes involve Friedel-Crafts-type reactions or modern cross-coupling methodologies. For instance, a modular approach has been developed that combines a light-driven reductive arylation between aromatic aldehydes and cyanopyridines, followed by an oxidation step to produce the desired benzoylpyridine. nih.govacs.org The versatility in synthesis allows chemists to create a wide array of substituted derivatives to systematically study structure-property relationships.

The specific substitution pattern, as seen in this compound, is crucial. The position of the substituents on the pyridine ring (e.g., at the 2-, 3-, or 4-position) significantly alters the molecule's geometry and electronic distribution, which in turn affects its properties and potential applications. ukm.my

Significance of Substituted Benzoylpyridine Moieties in Contemporary Chemical Research

Substituted benzoylpyridine moieties are of considerable interest in contemporary research due to their tunable properties and diverse applications. The ability to modify both the pyridine and the benzene rings allows for the precise engineering of molecular characteristics.

A prominent area of application is in materials science, particularly in the development of liquid crystals. The inherent polarity and geometric shape of pyridine-containing molecules make them excellent core structures for liquid crystalline materials (mesogens). tandfonline.commdpi.com The introduction of flexible alkyl chains, such as the hexyl group in this compound, is a common strategy to induce and control the stability and type of mesophases (e.g., nematic or smectic phases). mdpi.comrsc.org These materials are vital for display technologies and optical switching devices. rsc.org

In the realm of photochemistry, substituted benzoylpyridines are explored as organic photosensitizers. They can absorb UV light and transfer the energy to other molecules, initiating chemical reactions. nih.govacs.org The absorption wavelength (λmax) can be tuned by altering the substituents on the aromatic rings. This tunability is critical for developing new photocatalysts that are more efficient and operate under milder, more sustainable conditions (e.g., using visible light instead of high-energy UV radiation). acs.org

| Compound | Substituents | Max Absorption Wavelength (λmax) | Molar Absorption Coefficient (εmax) | Reference |

|---|---|---|---|---|

| Benzophenone (Reference) | N/A | 252 nm | ~21,000 M⁻¹cm⁻¹ | nih.govacs.org |

| (4-Methoxyphenyl)(pyridin-2-yl)methanone | 4-Methoxy on Benzene | 255 nm | - | nih.govacs.org |

| (2-Methoxyphenyl)(pyridin-2-yl)methanone | 2-Methoxy on Benzene | 227 nm | - | nih.govacs.org |

| Phenyl(pyridin-2-yl)methanone | Unsubstituted | 255 nm | - | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

(4-hexylphenyl)-(2-methylpyridin-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO/c1-3-4-5-6-7-16-8-10-17(11-9-16)19(21)18-12-13-20-15(2)14-18/h8-14H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPOAEQBMUDEAQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)C(=O)C2=CC(=NC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 4 4 Hexylbenzoyl 2 Methylpyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced 2D NMR experiments, the connectivity and chemical environment of each atom in 4-(4-hexylbenzoyl)-2-methylpyridine can be meticulously mapped.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

Proton (¹H) NMR spectroscopy provides information about the number of different types of protons and their neighboring environments. In the ¹H NMR spectrum of this compound, distinct signals are observed for the aromatic protons on the pyridine (B92270) and benzoyl rings, the methyl group on the pyridine ring, and the aliphatic protons of the hexyl chain. The chemical shifts (δ) of these protons are influenced by their local electronic environment.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, aliphatic, carbonyl) and its immediate atomic neighbors.

Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyridine Ring Protons | 7.20-8.60 | 123.0-155.0 |

| Benzoyl Ring Protons | 7.40-7.80 | 128.0-138.0 |

| Methyl Protons (-CH₃) | ~2.50 | ~24.0 |

| Methylene Protons (-CH₂-) | 1.20-2.70 | 22.0-35.0 |

| Terminal Methyl Protons (-CH₃) | ~0.90 | ~14.0 |

| Carbonyl Carbon (C=O) | - | ~195.0 |

Note: The exact chemical shifts can vary depending on the solvent and the specific NMR instrument used.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular structure, advanced two-dimensional (2D) NMR techniques are employed. wikipedia.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. sdsu.edu Cross-peaks in the COSY spectrum indicate which protons are adjacent to each other, helping to piece together the fragments of the molecule, such as the hexyl chain and the aromatic spin systems. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. wikipedia.orgsdsu.edu Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon it is attached to, providing a direct map of C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. sdsu.eduyoutube.com HMBC is crucial for connecting the different structural fragments identified by COSY and HSQC. For instance, it can show the correlation between the protons on the pyridine ring and the carbonyl carbon, confirming the position of the benzoyl group.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding characteristics within a molecule. nih.gov These methods are based on the principle that molecules absorb light at specific frequencies corresponding to their natural vibrational modes. aps.org

Functional Group Identification and Bond Characterization

The IR and Raman spectra of this compound exhibit characteristic absorption bands that correspond to the vibrations of its specific functional groups. researchgate.net

C=O Stretch: A strong absorption band, typically in the range of 1650-1680 cm⁻¹, is characteristic of the carbonyl group in the benzoyl moiety.

C=C and C=N Stretching: Vibrations of the aromatic rings (pyridine and benzene) appear in the region of 1400-1600 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the methyl and hexyl groups appear just below 3000 cm⁻¹. nih.gov

C-H Bending: Bending vibrations of the methyl and methylene groups are found in the 1350-1470 cm⁻¹ region.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carbonyl (C=O) | Stretch | 1650 - 1680 |

| Aromatic Rings (C=C, C=N) | Stretch | 1400 - 1600 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | < 3000 |

| Methyl/Methylene C-H | Bend | 1350 - 1470 |

Surface-Enhanced Raman Scattering (SERS) for Trace Analysis

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can be used for the detection of trace amounts of molecules. mdpi.com By adsorbing this compound onto a roughened metal surface, typically silver or gold, the Raman signal can be enhanced by several orders of magnitude. nih.gov This enhancement allows for the analysis of very low concentrations of the compound, which is particularly useful in applications such as environmental monitoring or forensic science. The SERS spectrum provides a unique fingerprint of the molecule, enabling its identification even in complex matrices.

Electronic Absorption and Emission Spectroscopy: Ultraviolet-Visible (UV-Vis) and Fluorescence

Ultraviolet-Visible (UV-Vis) absorption and fluorescence emission spectroscopy provide insights into the electronic structure and photophysical properties of this compound.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower energy ground states to higher energy excited states. The UV-Vis spectrum of this compound is expected to show absorption bands arising from π-π* and n-π* electronic transitions within the aromatic rings and the carbonyl group.

Fluorescence spectroscopy measures the emission of light from a molecule as it returns from an excited electronic state to its ground state. Not all molecules fluoresce, but for those that do, the fluorescence spectrum is typically a mirror image of the absorption spectrum. The fluorescence properties of this compound and its derivatives can be influenced by factors such as solvent polarity and the presence of substituents.

Interactive Data Table: Electronic Absorption and Emission Properties

| Spectroscopic Technique | Transition Type | Typical Wavelength Range (nm) |

| UV-Vis Absorption | π-π | 200 - 300 |

| UV-Vis Absorption | n-π | 300 - 400 |

| Fluorescence Emission | - | > 350 |

Note: The specific absorption and emission maxima will depend on the solvent and molecular environment.

Characterization of Electronic Transitions and Chromophores

The electronic absorption properties of this compound are dictated by the chromophores within its structure, primarily the benzoyl group and the 2-methylpyridine ring. The molecule's ultraviolet-visible (UV-Vis) spectrum is expected to exhibit characteristic absorption bands corresponding to π→π* and n→π* electronic transitions.

The key chromophoric components are the conjugated π-systems of the phenyl and pyridine rings, as well as the carbonyl group. The π→π* transitions, typically of high intensity (large molar absorption coefficients, ε), arise from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic rings and the C=O double bond. These are generally observed in the UV region. The n→π* transition, which is formally forbidden and thus of lower intensity, involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital. This transition typically appears at longer wavelengths compared to the π→π* transitions.

In analogous compounds like other 4-benzoylpyridine (B1666322) derivatives, a significant bathochromic (red) shift in the maximum absorption wavelength (λmax) is observed upon N-anylation, indicating a change in the electronic structure and extension of the conjugated system. The electronic spectra of new biscyanine dyes based on 4-methylpyridinium bromide also show complex absorption bands, illustrating how modification of the pyridine core influences the electronic transitions. researchgate.net Theoretical calculations, such as those performed for 4-((2,4,5-triphenyl-1H-imidazol-1-yl)methyl)pyridine derivatives, can complement experimental data by predicting the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for understanding charge transfer within the molecule. researchgate.net

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π→π* | Phenyl ring, Pyridine ring | ~200-280 nm | High |

| n→π* | Carbonyl group (C=O) | ~300-350 nm | Low |

Photophysical Properties and Quantum Yield Determinations

The photophysical properties of a molecule describe the pathways of de-excitation after it absorbs light, including fluorescence and phosphorescence. For this compound, fluorescence, the emission of light from a singlet excited state, is the most likely radiative decay process. The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of this process, defined as the ratio of photons emitted to photons absorbed.

The quantum yield of pyridine-containing fluorophores is highly sensitive to their molecular structure and environment. For instance, studies on meso-pyridyl-BODIPY derivatives show that the position of the pyridyl group and the presence of other substituents significantly impact fluorescence quantum yields. mdpi.com Similarly, novel pyridine-carbazole acrylonitrile derivatives exhibit strong fluorescence, with their emission wavelengths and quantum yields being dependent on the substitution pattern on the pyridine ring. nih.gov

Determining the quantum yield of this compound would involve comparative measurements using a standard fluorophore with a known quantum yield. The excited-state lifetime, another key photophysical parameter, provides information on the time the molecule spends in the excited state before returning to the ground state. researchgate.net These properties are crucial for applications in areas such as fluorescent probes and photocatalysis. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the precise molecular weight of a compound and elucidating its structure through fragmentation analysis. For this compound (Chemical Formula: C₁₉H₂₃NO), the exact monoisotopic mass can be calculated, which would be confirmed by high-resolution mass spectrometry (HR-MS). researchgate.net

Upon ionization, typically through methods like electron ionization (EI) or electrospray ionization (ESI), the molecular ion (M⁺) is generated. In the mass spectrometer, this ion can undergo fragmentation, breaking at its weakest bonds to form smaller, stable fragment ions. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure.

For this compound, characteristic fragmentation pathways would include:

Alpha-cleavage adjacent to the carbonyl group, leading to the formation of a hexylbenzoyl cation or a methylpyridine acylium ion.

Cleavage of the hexyl chain , resulting in a series of fragment ions differing by 14 Da (CH₂).

Loss of the neutral pyridine moiety , a common fragmentation pathway for benzylpyridinium ions. researchgate.net

Fragmentation of the 2-methylpyridine ring itself. nist.gov

Table 2: Predicted Mass Spectrometry Data for this compound

| Species | Formula | Calculated m/z | Description |

|---|---|---|---|

| Molecular Ion [M]⁺ | C₁₉H₂₃NO⁺ | 281.18 | Parent molecule |

| [M - C₆H₁₃]⁺ | C₁₃H₁₀NO⁺ | 196.08 | Loss of the hexyl radical |

| [C₁₃H₁₇O]⁺ | C₁₃H₁₇O⁺ | 189.13 | Hexylbenzoyl cation |

X-ray Diffraction (XRD) Studies for Solid-State Structure

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. It provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

Single Crystal X-ray Diffraction

To perform single-crystal X-ray diffraction, a high-quality single crystal of this compound is required. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected. Analysis of this pattern allows for the determination of the unit cell dimensions, space group, and the precise coordinates of every atom in the asymmetric unit. mdpi.com

Studies on similar heterocyclic compounds, such as 4-([2,2':6',2''-terpyridin]- 4'-yl)phenol and various pyridine derivatives, have successfully used this technique to unambiguously determine their molecular structures. researchgate.netredalyc.org The data obtained would reveal the planarity of the aromatic rings and the torsion angles between the pyridine ring, the carbonyl group, and the phenyl ring, providing insight into the molecule's preferred solid-state conformation. mdpi.com

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Example Value | Description |

|---|---|---|

| Crystal System | Monoclinic | The shape of the unit cell |

| Space Group | P2₁/n | The symmetry elements of the crystal |

| a (Å) | 10.5 | Unit cell dimension |

| b (Å) | 15.2 | Unit cell dimension |

| c (Å) | 9.8 | Unit cell dimension |

| β (°) | 95.5 | Unit cell angle |

Analysis of Crystal Packing and Intermolecular Interactions

The data from single-crystal XRD also reveals how molecules are arranged in the crystal lattice, a study known as crystal packing analysis. This arrangement is governed by various non-covalent intermolecular interactions. For this compound, potential interactions include:

C-H···O hydrogen bonds: Between hydrogen atoms on the aromatic rings or the hexyl chain and the carbonyl oxygen.

C-H···N hydrogen bonds: Involving the nitrogen atom of the pyridine ring.

π–π stacking: Interactions between the aromatic phenyl and pyridine rings of adjacent molecules.

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically designed to detect and study chemical species that have unpaired electrons, known as paramagnetic species. wikipedia.org

The ground state of this compound is a diamagnetic species with all electrons paired; therefore, it is "ESR-silent" and would not produce a signal. However, ESR spectroscopy becomes an invaluable tool for studying its radical ions. The radical anion or radical cation of the compound could be generated through chemical reduction/oxidation or via electrochemical methods.

Once a paramagnetic species is formed, its ESR spectrum can provide detailed information about its electronic structure. The spectrum would be characterized by its g-factor and hyperfine coupling constants. Hyperfine coupling arises from the interaction of the unpaired electron's spin with the magnetic moments of nearby nuclei, such as ¹⁴N of the pyridine ring and ¹H atoms on the aromatic rings. The resulting splitting pattern in the ESR spectrum reveals the distribution of the unpaired electron's spin density across the molecule, highlighting which atoms bear the most radical character. researchgate.netresearchgate.netethz.ch This technique is fundamental for understanding electron transfer processes and the reactivity of radical intermediates. du.ac.in

Computational and Theoretical Investigations of 4 4 Hexylbenzoyl 2 Methylpyridine Systems

Molecular Modeling of Reaction Pathways

Beyond static molecular properties, computational chemistry can be used to explore the dynamics of chemical reactions involving 4-(4-hexylbenzoyl)-2-methylpyridine. This involves mapping out the potential energy surface for a given reaction to understand its mechanism and kinetics.

A critical aspect of modeling reaction pathways is the identification and characterization of transition states (TS). A transition state represents the highest energy point along the reaction coordinate and is a first-order saddle point on the potential energy surface. DFT calculations can be used to locate the geometry of the transition state and calculate its energy nih.gov. The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate. For reactions involving benzoylpyridines, such as nucleophilic addition to the carbonyl group, computational methods can elucidate the structure of the tetrahedral intermediate's transition state.

By mapping out the energies of reactants, intermediates, transition states, and products, an energy landscape or reaction profile can be constructed. This provides a comprehensive view of the reaction mechanism. For complex reactions with multiple steps, computational exploration of the energy landscape can reveal the most favorable pathway and identify any potential side reactions nih.gov. For instance, in the synthesis of benzoylpyridines, different reaction pathways can be computationally evaluated to predict the most efficient synthetic route nih.gov.

Advanced Quantum Chemical Calculations

No published studies were found that specifically apply ab initio or semi-empirical methods to this compound. Such studies would typically involve the calculation of molecular orbitals, electron density, and energy landscapes to elucidate the compound's fundamental chemical properties.

There is no available research detailing the use of hybrid QM/MM methods for this compound. This type of analysis would be crucial for understanding its interactions within a larger biological or material system, where the immediate environment influences its behavior.

Advanced Applications and Research Directions in Materials and Supramolecular Chemistry of 4 4 Hexylbenzoyl 2 Methylpyridine Derivatives

Materials Science Research

Further research and publication in the scientific community are required before a comprehensive article on the advanced applications of 4-(4-Hexylbenzoyl)-2-methylpyridine can be composed.

Organic Electronics and Optoelectronic Devices

Derivatives of this compound are of interest in the field of organic electronics, particularly for applications in liquid crystals and other optoelectronic devices. The elongated, calamitic (rod-like) shape of these molecules, a consequence of the para-substituted phenyl ring and the hexyl chain, is a key characteristic for the formation of liquid crystalline phases. acs.orggoogle.comhku.hkacs.org The pyridine (B92270) moiety introduces a significant dipole moment, which can influence the mesomorphic properties and the dielectric anisotropy of the material, crucial parameters for display technologies. acs.org

The thermal behavior and phase transitions of such materials are critical for their application. For instance, in related pyridine-based liquid crystals, the length of the alkoxy chain has been shown to determine the type of mesophase, with shorter chains favoring nematic phases and longer chains promoting smectic phases. acs.org The presence of the hexyl group in this compound suggests the potential for forming such mesophases.

The photophysical properties of benzoylpyridine derivatives are also relevant to their potential in optoelectronics. rsc.orgnih.gov The benzoyl group can act as a photosensitizer, and the electronic communication between the benzoyl and pyridine moieties can be tuned by substitution. nih.gov This allows for the design of materials with specific absorption and emission characteristics for applications such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Table 1: Comparison of Mesomorphic Properties in Pyridine-Based Liquid Crystals

| Compound Class | Mesophase Behavior | Key Structural Features |

| 4-{[(pyridin-4-yl)methylidene]amino}phenyl 4-alkoxybenzoates | Nematic and/or Smectic A phases depending on alkoxy chain length. acs.org | Imine and ester linking groups, terminal alkoxy chain. acs.org |

| (E)-4-((pyridin-3-ylmethylene)amino)phenyl 4-(alkoxy)benzoates | Nematic and Smectic A phases. acs.org | Schiff base/ester linkages. acs.org |

| 4-(4-Alkylbenzoyl)-2-methylpyridines (Hypothetical) | Expected to exhibit nematic or smectic phases. | Direct linkage of benzoyl and pyridine, flexible alkyl chain. |

Redox-Active Materials and Electrochromic Systems

The benzoylpyridine core of this compound and its derivatives imparts redox activity, making them suitable for applications in electrochromic devices and redox-flow batteries. The electrochemical reduction of 4-benzoylpyridine (B1666322) derivatives has been shown to be a reversible process, involving the formation of a stable radical anion. psu.edu This reversible color change upon electrochemical switching is the fundamental principle of electrochromism.

Studies on 4-benzoylpyridinium derivatives have demonstrated that the first reduction wave is a diffusion-controlled, reversible process, leading to a colored radical species. psu.edu The stability of this radical is crucial for the long-term performance of an electrochromic device. The substitution pattern on the pyridine and benzoyl rings can be used to tune the reduction potential and the color of the reduced species. For example, increasing the length of an alkyl substituent on the pyridine nitrogen has been found to shift the reduction potential to more positive values. psu.edu

The incorporation of these redox-active moieties into polymers can lead to the development of robust electrochromic films. The hexyl group in this compound could enhance the solubility of such polymers in organic solvents, facilitating their processing into thin films. Furthermore, the pyridine nitrogen can be used to coordinate with metal ions, creating metallopolymers with potentially enhanced electrochromic performance, including multi-color switching and improved stability. researchgate.netresearchgate.net

Table 2: Electrochemical Data for 4-Benzoylpyridine Derivatives

| Derivative | First Reduction Potential (V vs. reference) | Second Reduction Potential (V vs. reference) | Key Observations |

| 4-Benzoylpyridinium | Reversible | Irreversible, pH-dependent | Stable radical formed. psu.edu |

| N-alkyl-4-benzoylpyridinium | Shifts to more positive values with increasing alkyl chain length. | - | Alkyl chain length influences redox potential. psu.edu |

Polymer Chemistry and Functional Polymer Design

The this compound scaffold can be incorporated into polymers to create functional materials with tailored properties. The pyridine and benzoyl functionalities offer multiple routes for polymerization or for post-polymerization modification. For instance, a vinyl group could be introduced to the molecule, allowing it to be polymerized via free radical or controlled radical polymerization methods to yield polymers with pendant benzoylpyridine units. bowdoin.edunih.gov

Such polymers could find applications as polymer-supported catalysts, where the pyridine moieties act as ligands for metal centers. acs.orgacs.orgscilit.com The polymer backbone provides a means to recover and reuse the catalyst. The hexyl groups in such a polymer would enhance its solubility in organic solvents, which can be advantageous for homogeneous catalysis, while still allowing for catalyst recovery through precipitation.

Furthermore, the benzoylpyridine unit can act as a photoinitiator for polymerization reactions. google.comresearchgate.net Polymeric photoinitiators are of particular interest as they exhibit reduced migration compared to their small-molecule counterparts, which is a critical advantage in applications such as food packaging and biomedical materials. A polymer derived from or containing this compound could thus combine the properties of a photoinitiator with the processability of a polymer.

Catalysis

The pyridine nitrogen in this compound provides a site for catalytic activity, either as an organocatalyst itself or as a ligand for a metal catalyst. The electronic properties of the pyridine ring, and thus its catalytic activity, can be influenced by the substituents.

Role as Organocatalysts or Co-catalysts

Pyridine and its derivatives are well-known organocatalysts, acting as nucleophiles or bases in a variety of organic transformations. nih.gov The lone pair of electrons on the nitrogen atom is responsible for this reactivity. The catalytic activity of pyridines can be enhanced by the presence of electron-donating groups. nih.gov In this compound, the 2-methyl group is an electron-donating group, which should increase the basicity and nucleophilicity of the pyridine nitrogen compared to unsubstituted pyridine.

Synergistic Catalysis in Organic Transformations

The bifunctional nature of this compound, possessing both a Lewis basic pyridine site and a carbonyl group, opens up the possibility of its use in synergistic catalysis. In such a catalytic system, different parts of the molecule could interact with different components of a reaction, leading to enhanced reactivity or selectivity.

For example, the pyridine nitrogen could act as a ligand for a metal catalyst, while the benzoyl group could interact with a substrate through hydrogen bonding or other non-covalent interactions, orienting it for a specific transformation. This type of cooperative catalysis is a powerful strategy for achieving challenging organic reactions. The use of pyridine-containing ligands in palladium-catalyzed cross-coupling reactions is well-established, and the electronic and steric properties of the ligand are known to have a significant impact on the outcome of the reaction. acs.orgresearchgate.net The specific structure of this compound could offer unique advantages in this context.

Future Research Perspectives and Emerging Areas

Exploration of Structure-Property Relationships for Tunable Performance in Materials Science

The ultimate performance of materials derived from 4-(4-hexylbenzoyl)-2-methylpyridine is deeply rooted in its molecular architecture. The dynamic interplay between the rigid, electron-deficient benzoylpyridine segment and the flexible, nonpolar hexyl tail is anticipated to yield a diverse array of physical characteristics. Future investigations will likely concentrate on methodical alterations of the molecular framework to fine-tune these properties for targeted applications.

Key research domains will encompass:

Liquid Crystallinity: The elongated, rod-like geometry of the molecule strongly suggests the potential for liquid crystalline behavior. The hexyl chain is expected to facilitate the formation of ordered mesophases. Variations in the length and branching of this alkyl chain could provide a means to control the specific type of mesophase (e.g., nematic, smectic) and to modulate the transition temperatures.

Photophysical Properties: The conjugated π-system of the benzoylpyridine core is predicted to be photoactive. Research will likely aim to elucidate how modifications to the pyridine (B92270) ring, the benzoyl moiety, or the hexyl chain influence the molecule's absorption and emission of light. Such understanding is pivotal for its potential use in organic light-emitting diodes (OLEDs) and fluorescent sensors.

Electronic Properties: The electron-withdrawing character of the benzoyl group in conjunction with the pyridine nitrogen atom can significantly impact the molecule's electronic landscape. This feature could be harnessed in the field of organic electronics. Future studies are expected to probe its utility as a component in organic field-effect transistors (OFETs) or as a host material for phosphorescent emitters in next-generation displays.

A hypothetical data table illustrating the potential impact of structural modifications on material properties is presented below.

| Structural Modification | Predicted Effect on Liquid Crystal Phase | Predicted Effect on Emission Wavelength |

| Increase length of alkyl chain | Stabilization of smectic phases | Minimal change |

| Introduce branching in alkyl chain | Disruption of liquid crystal phases | Slight blue shift |

| Add electron-donating group to benzoyl ring | Lowering of clearing point | Red shift |

| Add electron-withdrawing group to pyridine ring | Increase in clearing point | Blue shift |

| This table is illustrative and represents potential research directions. |

Rational Design of Next-Generation Functional Materials Based on Benzoylpyridine Scaffolds

Leveraging a fundamental comprehension of structure-property relationships, the rational design of novel functional materials utilizing the this compound scaffold presents a compelling research trajectory. This approach entails the targeted creation of materials with predetermined and optimized properties.

Future design strategies may encompass:

Self-Assembling Monolayers: The inherent amphiphilicity of the molecule could be exploited to fabricate self-assembled monolayers on a variety of substrates. This could lead to the development of surfaces with precisely controlled wetting, adhesive, or electronic characteristics.

Supramolecular Polymers: Through the introduction of hydrogen bonding motifs or other non-covalent interaction sites, it may be feasible to construct self-assembling supramolecular polymers exhibiting unique rheological and mechanical behaviors.

Dendrimers and Branched Architectures: Employing the benzoylpyridine unit as a fundamental building block, more intricate dendritic or branched macromolecules could be synthesized. Such materials could find applications in catalysis, targeted drug delivery systems, or light-harvesting arrays.

Advanced Computational Methodologies for Predictive Modeling of Acylpyridine Reactivity and Properties

Computational chemistry provides a robust toolkit for expediting the discovery and design of innovative materials. synthon-chemicals.com The application of advanced computational methods can enable the prediction of the properties of this compound and its derivatives, thereby guiding synthetic endeavors and offering profound insights into their behavior at the molecular level. sigmaaldrich.com

Key computational approaches will likely include:

Density Functional Theory (DFT): DFT calculations can be utilized to forecast molecular geometries, electronic structures, and spectroscopic properties. This can aid in comprehending the photophysical behavior and chemical reactivity of the molecule. sigmaaldrich.com

Molecular Dynamics (MD) Simulations: MD simulations are capable of modeling the collective behavior of large ensembles of molecules over time. This provides a window into the formation of liquid crystal phases, the dynamics of self-assembly processes, and the prediction of bulk material properties. sigmaaldrich.com

Quantitative Structure-Property Relationship (QSPR) Models: The development of QSPR models could make it possible to predict the properties of novel derivatives based on their molecular structure, further optimizing the design-synthesis-testing cycle.

A hypothetical table showing a comparison of predicted and (future) experimental data is shown below.

| Property | Predicted Value (DFT) | Experimental Value |

| HOMO Energy Level | -6.2 eV | To be determined |

| LUMO Energy Level | -2.5 eV | To be determined |

| Absorption Maximum (in CHCl₃) | 310 nm | To be determined |

| Emission Maximum (in CHCl₃) | 420 nm | To be determined |

| This table illustrates the synergy between computational prediction and experimental validation. |

Sustainable Synthesis and Green Chemistry Innovations in Pyridine Functionalization

The creation of environmentally benign synthetic routes for this compound and other functionalized pyridines is a paramount aspect of future research. sigmaaldrich.com The principles of green chemistry will be instrumental in fostering the innovation of synthetic pathways that are more efficient, less hazardous, and inherently more sustainable. sigmaaldrich.com

Future research in this domain will likely concentrate on:

Catalytic C-H Functionalization: The direct functionalization of the pyridine ring's C-H bonds presents a more atom-economical and efficient alternative to conventional cross-coupling reactions, thereby reducing the number of synthetic steps and minimizing waste generation.

Adoption of Greener Solvents: The substitution of hazardous organic solvents with more environmentally friendly alternatives, such as water, supercritical fluids, or ionic liquids, can substantially curtail the environmental footprint of the synthesis process.

Microwave-Assisted Synthesis: The application of microwave irradiation can often dramatically reduce reaction times, enhance product yields, and lower energy consumption when compared to traditional heating methods.

Flow Chemistry: The use of continuous flow reactors can provide superior control over reaction parameters, leading to improved safety, higher purity, and more straightforward scalability for the production of pyridine derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-Hexylbenzoyl)-2-methylpyridine, and how do reaction conditions influence yield?

- Methodology : A common approach involves coupling 2-methylpyridine derivatives with hexylbenzoyl precursors via Friedel-Crafts acylation or transition-metal-catalyzed cross-couplings. For example, brominated intermediates (e.g., 3-bromo-(4-methylbenzoyl)propionamide) can undergo cyclization with 2-amino-5-methylpyridine under basic conditions (e.g., NaOH in dichloromethane) to form pyridine-based scaffolds . Optimizing solvent polarity (e.g., ethanol vs. DMSO) and temperature (room temperature vs. reflux) significantly impacts reaction efficiency. Purification via column chromatography or recrystallization is critical to achieving >95% purity .

Q. How can spectroscopic techniques (NMR, FTIR, HRMS) validate the structure of this compound?

- Methodology :

- 1H NMR : Confirm aromatic proton environments (δ 7.2–8.1 ppm for pyridine and benzoyl groups) and alkyl chain integration (δ 0.8–1.6 ppm for hexyl protons) .

- 13C NMR : Identify carbonyl carbons (δ ~165–170 ppm) and quaternary carbons in the pyridine ring .

- FTIR : Detect C=O stretching (~1650 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .

- HRMS : Match molecular ion peaks with theoretical m/z values (e.g., [M+H]+ calculated using isotopic patterns) .

Q. What are the stability and storage requirements for this compound under laboratory conditions?

- Methodology : Store in sealed, light-resistant containers at 2–8°C in a dry environment. Monitor stability via periodic HPLC analysis to detect degradation products (e.g., hydrolysis of the benzoyl group). Avoid prolonged exposure to DMSO, which may induce ligand displacement in coordination complexes .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in coordination chemistry?

- Methodology : The 2-methylpyridine moiety acts as a monodentate ligand, coordinating to metal centers (e.g., Pt(II) in anticancer drugs) via the pyridine nitrogen. X-ray crystallography of analogous complexes (e.g., picoplatin) reveals that steric effects from the hexylbenzoyl group influence binding geometry and stability. Competitive binding assays with lysozyme or RNase A, analyzed via ESI-MS, show retention of the 2-methylpyridine fragment during protein adduct formation .

Q. How does the hexylbenzoyl substituent modulate the compound’s electronic properties and catalytic activity?

- Methodology : DFT calculations (e.g., B3LYP/6-31G*) predict electron-withdrawing effects from the benzoyl group, reducing electron density on the pyridine ring. Electrochemical studies (cyclic voltammetry) quantify redox potentials, correlating with catalytic performance in cross-coupling reactions. Comparative studies with shorter alkyl chains (e.g., methyl vs. hexyl) show enhanced lipophilicity and substrate affinity in hydrophobic environments .

Q. What strategies resolve contradictions in reported synthetic yields for derivatives of this compound?

- Methodology : Systematic variation of catalysts (e.g., Pd(OAc)₂ vs. CuI), bases (K₂CO₃ vs. Cs₂CO₃), and solvents (DMF vs. THF) identifies optimal conditions. For example, microwave-assisted synthesis reduces reaction time from 24 h to 2 h, improving yield by 15–20% . Contradictions may arise from incomplete purification or side reactions (e.g., dimerization), addressed via TLC monitoring and quenching protocols.

Key Research Findings

- Structural Flexibility : The hexyl chain enhances solubility in nonpolar media, enabling applications in lipid bilayer studies .

- Biological Relevance : Pyridine derivatives exhibit binding to enzymatic active sites, with potential for drug design (e.g., HIV protease inhibitors) .

- Environmental Impact : Hexyl chains may increase bioaccumulation risk, necessitating ecotoxicity assays (e.g., Daphnia magna LC₅₀) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.